Cas no 2091036-90-5 (ethyl 2-amino-4-chloro-1H-imidazole-5-carboxylate)

ethyl 2-amino-4-chloro-1H-imidazole-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- ethyl 2-amino-4-chloro-1H-imidazole-5-carboxylate
- ethyl 2-amino-5-chloro-1H-imidazole-4-carboxylate
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- Inchi: 1S/C6H8ClN3O2/c1-2-12-5(11)3-4(7)10-6(8)9-3/h2H2,1H3,(H3,8,9,10)
- InChI Key: HLQWHUMJTWBQEH-UHFFFAOYSA-N
- SMILES: ClC1=C(C(=O)OCC)N=C(N)N1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 178
- XLogP3: 1.2
- Topological Polar Surface Area: 81
ethyl 2-amino-4-chloro-1H-imidazole-5-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-373874-0.5g |
ethyl 2-amino-4-chloro-1H-imidazole-5-carboxylate |
2091036-90-5 | 95% | 0.5g |
$579.0 | 2023-03-02 | |
Enamine | EN300-373874-0.1g |
ethyl 2-amino-4-chloro-1H-imidazole-5-carboxylate |
2091036-90-5 | 95% | 0.1g |
$257.0 | 2023-03-02 | |
A2B Chem LLC | AW31860-500mg |
ethyl 2-amino-4-chloro-1H-imidazole-5-carboxylate |
2091036-90-5 | 95% | 500mg |
$645.00 | 2024-04-20 | |
A2B Chem LLC | AW31860-5g |
ethyl 2-amino-4-chloro-1H-imidazole-5-carboxylate |
2091036-90-5 | 95% | 5g |
$2301.00 | 2024-04-20 | |
1PlusChem | 1P01BUQC-2.5g |
ethyl 2-amino-4-chloro-1H-imidazole-5-carboxylate |
2091036-90-5 | 95% | 2.5g |
$1859.00 | 2023-12-19 | |
1PlusChem | 1P01BUQC-10g |
ethyl 2-amino-4-chloro-1H-imidazole-5-carboxylate |
2091036-90-5 | 95% | 10g |
$4006.00 | 2023-12-19 | |
A2B Chem LLC | AW31860-10g |
ethyl 2-amino-4-chloro-1H-imidazole-5-carboxylate |
2091036-90-5 | 95% | 10g |
$3394.00 | 2024-04-20 | |
Enamine | EN300-373874-0.25g |
ethyl 2-amino-4-chloro-1H-imidazole-5-carboxylate |
2091036-90-5 | 95% | 0.25g |
$367.0 | 2023-03-02 | |
Enamine | EN300-373874-5.0g |
ethyl 2-amino-4-chloro-1H-imidazole-5-carboxylate |
2091036-90-5 | 95% | 5.0g |
$2152.0 | 2023-03-02 | |
Enamine | EN300-373874-2.5g |
ethyl 2-amino-4-chloro-1H-imidazole-5-carboxylate |
2091036-90-5 | 95% | 2.5g |
$1454.0 | 2023-03-02 |
ethyl 2-amino-4-chloro-1H-imidazole-5-carboxylate Related Literature
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Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Mei Zhou RSC Adv., 2016,6, 113322-113326
Additional information on ethyl 2-amino-4-chloro-1H-imidazole-5-carboxylate
Introduction to Ethyl 2-amino-4-chloro-1H-imidazole-5-carboxylate (CAS No. 2091036-90-5)
Ethyl 2-amino-4-chloro-1H-imidazole-5-carboxylate (CAS No. 2091036-90-5) is a versatile compound with significant potential in various fields of chemical and pharmaceutical research. This compound, characterized by its unique molecular structure, has garnered attention for its potential applications in drug discovery and development, particularly in the areas of antiviral and anticancer therapies.
The chemical formula of ethyl 2-amino-4-chloro-1H-imidazole-5-carboxylate is C7H9ClN3O2, and it has a molecular weight of approximately 208.62 g/mol. The compound features an imidazole ring, which is a common structural motif in many biologically active molecules. The presence of the amino, chloro, and carboxylate groups provides a diverse range of functional groups that can be exploited for various chemical modifications and biological activities.
In recent years, ethyl 2-amino-4-chloro-1H-imidazole-5-carboxylate has been the subject of several studies aimed at understanding its biological properties and potential therapeutic applications. One notable area of research is its antiviral activity. Studies have shown that this compound exhibits potent inhibitory effects against certain viruses, including influenza and herpes simplex virus (HSV). The mechanism of action is believed to involve the disruption of viral replication processes, making it a promising candidate for the development of new antiviral drugs.
Beyond antiviral applications, ethyl 2-amino-4-chloro-1H-imidazole-5-carboxylate has also shown promise in cancer research. Preclinical studies have demonstrated that this compound can selectively inhibit the growth of certain cancer cell lines, particularly those involved in breast and lung cancers. The selective toxicity observed in these studies suggests that the compound may have a favorable therapeutic index, reducing the risk of adverse side effects commonly associated with traditional chemotherapy agents.
The unique structural features of ethyl 2-amino-4-chloro-1H-imidazole-5-carboxylate also make it an attractive starting point for medicinal chemistry efforts. Researchers have explored various modifications to the molecule to enhance its pharmacological properties, such as improving solubility, stability, and bioavailability. These efforts have led to the development of several derivatives with enhanced therapeutic potential.
In addition to its direct biological activities, ethyl 2-amino-4-chloro-1H-imidazole-5-carboxylate has been used as a building block in the synthesis of more complex molecules. Its reactivity and functional group diversity allow for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis. This versatility has contributed to its growing importance in both academic and industrial research settings.
The safety profile of ethyl 2-amino-4-chloro-1H-imidazole-5-carboxylate is another critical aspect that has been extensively studied. Toxicological evaluations have shown that the compound exhibits low toxicity at therapeutic concentrations, further supporting its potential as a safe and effective therapeutic agent. However, ongoing research is necessary to fully understand its long-term effects and any potential interactions with other drugs or biological systems.
In conclusion, ethyl 2-amino-4-chloro-1H-imidazole-5-carboxylate (CAS No. 2091036-90-5) represents a promising compound with diverse applications in chemical and pharmaceutical research. Its unique molecular structure and favorable biological properties make it an attractive candidate for further investigation and development. As research in this area continues to advance, it is likely that new insights and applications will emerge, further solidifying the importance of this compound in the scientific community.
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